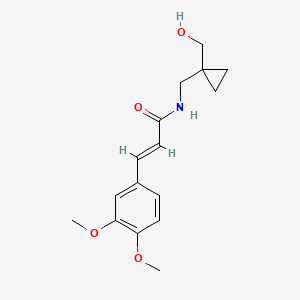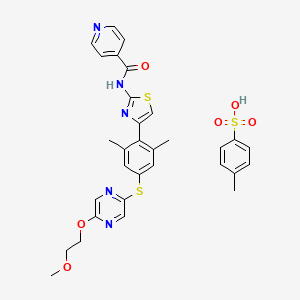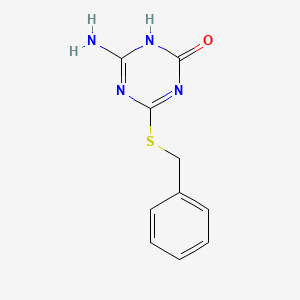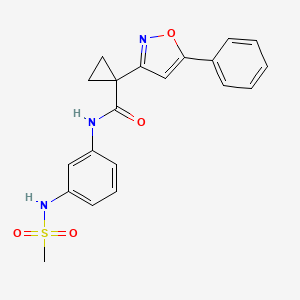![molecular formula C13H11N3 B2736499 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole CAS No. 1007072-92-5](/img/structure/B2736499.png)
3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole
Vue d'ensemble
Description
3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings
Applications De Recherche Scientifique
3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole typically involves the formation of the pyrrole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under catalytic conditions. For instance, the synthesis can be initiated by the formation of a pyrrole ring through the reaction of aniline derivatives with acetylenic compounds . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling these rings under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Mécanisme D'action
The mechanism of action of 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain both pyrrole and pyrazole rings and exhibit similar biological activities.
Pyrrolidine derivatives: These compounds feature a pyrrolidine ring and are known for their diverse biological activities.
Uniqueness
3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
5-(4-pyrrol-1-ylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-10-16(9-1)12-5-3-11(4-6-12)13-7-8-14-15-13/h1-10H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDOSEILZJTRHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320494 | |
| Record name | 5-(4-pyrrol-1-ylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821739 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1007072-92-5 | |
| Record name | 5-(4-pyrrol-1-ylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2736416.png)
![6-Cyclopropyl-2-{[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2736418.png)

![8-{[(1E)-2-(4-chlorophenyl)-1-azavinyl]amino}-7-butyl-3-methyl-1,3,7-trihydrop urine-2,6-dione](/img/structure/B2736422.png)
![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2736423.png)


![N-(1-cyanocyclobutyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2736428.png)
![2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride](/img/structure/B2736429.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736434.png)
![1-(6-methyl-1,3-benzothiazol-2-yl)-N-[4-(morpholin-4-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2736435.png)

![N-(4-ethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2736439.png)
